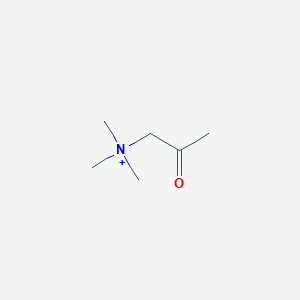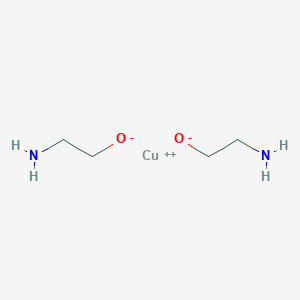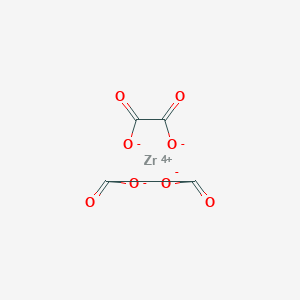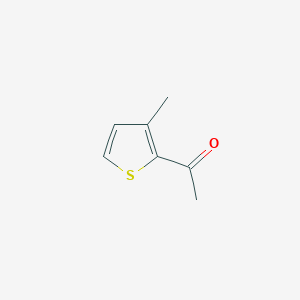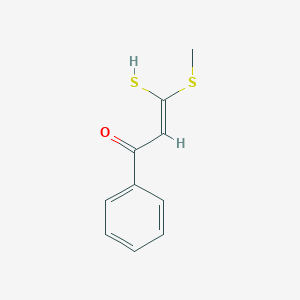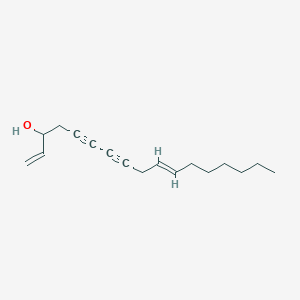
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-, also known as HDDO, is a natural product that has been found in various marine organisms. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- is not fully understood. However, studies have shown that 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- can inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has also been found to induce apoptosis, a process that leads to programmed cell death in cancer cells.
Effets Biochimiques Et Physiologiques
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- in lab experiments is its natural origin. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- can be extracted from various marine organisms, making it a sustainable and eco-friendly source for research. However, 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has limited solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- research. One potential direction is the development of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)--based drugs for the treatment of various diseases. Another direction is the investigation of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-'s potential as an anti-aging agent. Additionally, further research is needed to understand the mechanism of action of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- and its potential interactions with other molecules.
Conclusion:
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- is a natural product that has shown promising results in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and antibacterial properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- and its potential applications in medicine.
Méthodes De Synthèse
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method for synthesizing 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- is through chemical synthesis. The synthesis involves the use of various reagents and solvents to produce the desired product. The final product is then purified through chromatography techniques.
Applications De Recherche Scientifique
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Propriétés
Numéro CAS |
14445-65-9 |
|---|---|
Nom du produit |
1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- |
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
(10E)-heptadeca-1,10-dien-5,7-diyn-3-ol |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,9-10,17-18H,2-3,5-8,11,16H2,1H3/b10-9+ |
Clé InChI |
FXXPOEXJAUWMMJ-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCC/C=C/CC#CC#CCC(C=C)O |
SMILES |
CCCCCCC=CCC#CC#CCC(C=C)O |
SMILES canonique |
CCCCCCC=CCC#CC#CCC(C=C)O |
Synonymes |
CAROTATOXIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



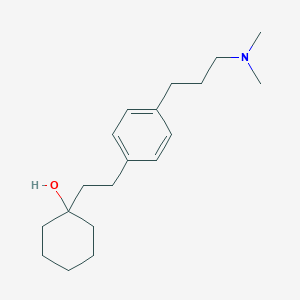
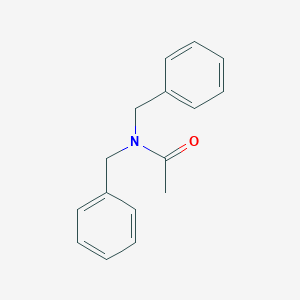
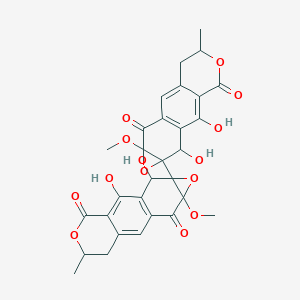
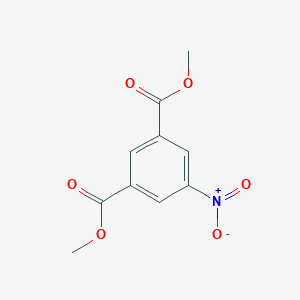
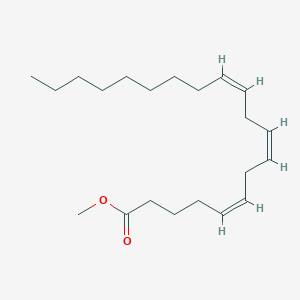
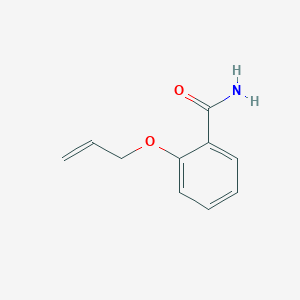
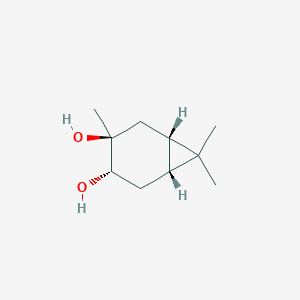
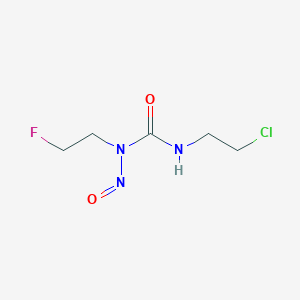
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
